molecular formula C16H14Cl2O B12554249 2-{2-[2-(3,4-Dichlorophenyl)ethenyl]phenyl}ethan-1-ol CAS No. 189037-98-7

2-{2-[2-(3,4-Dichlorophenyl)ethenyl]phenyl}ethan-1-ol

Cat. No.: B12554249
CAS No.: 189037-98-7
M. Wt: 293.2 g/mol
InChI Key: XOJPBVBTWUTECH-UHFFFAOYSA-N
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Description

2-{2-[2-(3,4-Dichlorophenyl)ethenyl]phenyl}ethan-1-ol is an organic compound that features a complex structure with multiple functional groups. This compound is characterized by the presence of dichlorophenyl and phenylethenyl groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[2-(3,4-Dichlorophenyl)ethenyl]phenyl}ethan-1-ol typically involves the reaction of 3,4-dichlorobenzaldehyde with styrene under basic conditions to form the intermediate 2-{2-[2-(3,4-Dichlorophenyl)ethenyl]phenyl}ethanol. This intermediate is then subjected to further reactions to yield the final product. The reaction conditions often include the use of catalysts such as palladium or nickel to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes rigorous purification steps such as recrystallization and chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

2-{2-[2-(3,4-Dichlorophenyl)ethenyl]phenyl}ethan-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The double bond in the phenylethenyl group can be reduced to form a saturated compound.

    Substitution: The chlorine atoms in the dichlorophenyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a common method.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of 2-{2-[2-(3,4-Dichlorophenyl)ethenyl]phenyl}ethanone.

    Reduction: Formation of 2-{2-[2-(3,4-Dichlorophenyl)ethyl]phenyl}ethanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-{2-[2-(3,4-Dichlorophenyl)ethenyl]phenyl}ethan-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{2-[2-(3,4-Dichlorophenyl)ethenyl]phenyl}ethan-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    2-(3,4-Dimethoxyphenyl)ethanol: Similar in structure but with methoxy groups instead of chlorine atoms.

    2-(2-Chloroethoxy)ethanol: Contains a chloroethoxy group instead of the dichlorophenyl group.

Uniqueness

2-{2-[2-(3,4-Dichlorophenyl)ethenyl]phenyl}ethan-1-ol is unique due to the presence of both dichlorophenyl and phenylethenyl groups, which confer distinct chemical and biological properties

Properties

CAS No.

189037-98-7

Molecular Formula

C16H14Cl2O

Molecular Weight

293.2 g/mol

IUPAC Name

2-[2-[2-(3,4-dichlorophenyl)ethenyl]phenyl]ethanol

InChI

InChI=1S/C16H14Cl2O/c17-15-8-6-12(11-16(15)18)5-7-13-3-1-2-4-14(13)9-10-19/h1-8,11,19H,9-10H2

InChI Key

XOJPBVBTWUTECH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CCO)C=CC2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

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